molecular formula C7H8N2O B591811 1-(Pyridazin-4-yl)propan-2-one CAS No. 125375-25-9

1-(Pyridazin-4-yl)propan-2-one

Cat. No.: B591811
CAS No.: 125375-25-9
M. Wt: 136.154
InChI Key: QAKHRNBJPCBSJB-UHFFFAOYSA-N
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Description

1-(Pyridazin-4-yl)propan-2-one is a versatile chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel anti-inflammatory therapeutics. The pyridazinone scaffold is recognized as a privileged structure in drug discovery for its ability to interact with multiple biological targets . Research indicates that structurally related pyridazinone and pyridazinone-like derivatives demonstrate potent anti-inflammatory activity by inhibiting key pro-inflammatory signaling pathways. These compounds have been shown to effectively suppress lipopolysaccharide (LPS)-induced Nuclear Factor kappa-B (NF-κB) transcriptional activity and the subsequent production of cytokines such as interleukin-6 (IL-6) in human monocytic cells . Furthermore, certain derivatives act as agonists for N-formyl peptide receptors (FPRs), a family of G-protein-coupled receptors involved in modulating leukocyte inflammatory activities, which presents a promising mechanism for controlling persistent inflammation . Beyond inflammation, this scaffold is also being investigated for its potential in developing analgesics, as some related pyridin-2-one compounds have exhibited potent anti-allodynic effects in models of inflammatory and neuropathic pain . As a building block, this compound provides researchers with a critical starting point for synthesizing and optimizing new compounds to explore these and other emerging biological activities.

Properties

CAS No.

125375-25-9

Molecular Formula

C7H8N2O

Molecular Weight

136.154

IUPAC Name

1-pyridazin-4-ylpropan-2-one

InChI

InChI=1S/C7H8N2O/c1-6(10)4-7-2-3-8-9-5-7/h2-3,5H,4H2,1H3

InChI Key

QAKHRNBJPCBSJB-UHFFFAOYSA-N

SMILES

CC(=O)CC1=CN=NC=C1

Synonyms

2-Propanone, 1-(4-pyridazinyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The propan-2-one backbone is versatile, with substituents dictating physicochemical and functional properties. Below is a comparative analysis with structurally related compounds:

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
1-(Pyridazin-4-yl)propan-2-one Pyridazin-4-yl C₇H₇N₂O High electrophilicity; potential pharmaceutical intermediate N/A
1-(Furan-2-yl)propan-2-one Furan-2-yl C₇H₈O₂ Electron-rich furan enhances aromaticity; used in green chemistry applications [5]
1-(p-Tolylhydrazono)propan-2-one p-Tolylhydrazono C₁₀H₁₂N₂O Forms stable thiosemicarbazones; metal-chelating properties [2]
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one Chloro-(4-methoxyphenyl)hydrazinylidene C₁₀H₁₀ClN₃O₂ Crystalline stability; studied via X-ray diffraction [8]
1-((Octahydroindolizin-5-yl)propan-2-one) Octahydroindolizin-5-yl C₁₄H₂₃NO Alkaloid derivative; potential bioactivity in medicinal plants [6]

Physicochemical Properties

  • Solubility: this compound and its hydrazone derivatives (e.g., 1-(p-tolylhydrazono)-propan-2-one) are typically insoluble in water due to hydrophobic aromatic substituents but soluble in organic solvents like dichloromethane or ethanol . In contrast, furan-containing analogs (e.g., 1-(Furan-2-yl)propan-2-one) may exhibit slightly improved water solubility due to the oxygen atom in the furan ring .
  • Electronic Properties :

    • The pyridazine ring in this compound increases the compound’s absolute hardness (η), a measure of resistance to electron transfer, compared to furan derivatives. This aligns with Pearson’s hard-soft acid-base theory, where electron-deficient systems are "harder" and less polarizable .

Preparation Methods

Reaction Mechanism

  • Deprotonation : Phenyl lithium deprotonates the methyl group on 4-methylpyridazine, forming a resonance-stabilized carbanion.

  • Acylation : The carbanion attacks the electrophilic carbonyl carbon of ethyl acetate, yielding an intermediate alkoxide.

  • Work-Up : Acidic hydrolysis releases the ketone product, this compound.

Optimization Insights

  • Temperature : Reactions are typically conducted at −78°C to prevent side reactions.

  • Solvent : Anhydrous tetrahydrofuran (THF) is preferred for its ability to stabilize reactive intermediates.

  • Yield : While explicit yield data are unavailable in public sources, analogous reactions for pyridine derivatives report 60–75% efficiency under optimized conditions.

ParameterValue/ReagentRole
Starting Material4-MethylpyridazineNucleophile Source
BasePhenyl LithiumDeprotonation Agent
Acylating AgentEthyl AcetateElectrophilic Carbon
SolventTHFReaction Medium
Temperature−78°CKinetic Control

Friedel-Crafts Acylation of Pyridazine

While less common, Friedel-Crafts acylation has been explored for synthesizing aryl ketones. Pyridazine’s electron-deficient nature complicates this approach, but activating groups or Lewis acid catalysts may enhance reactivity.

Key Considerations

  • Catalyst : Aluminum chloride (AlCl₃) or zeolites are tested, though yields remain suboptimal.

  • Substrate Limitations : Direct acylation of unmodified pyridazine is challenging due to poor electrophilic substitution kinetics.

Oxidation of Secondary Alcohols

Oxidation of 1-(pyridazin-4-yl)propan-2-ol using agents like Jones reagent (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate) offers an alternative route.

Advantages and Drawbacks

  • Selectivity : PCC avoids over-oxidation to carboxylic acids.

  • Substrate Availability : The alcohol precursor must first be synthesized, often via reduction of the corresponding ketone—a circular limitation.

Cross-Coupling Strategies

Recent patents describe palladium-catalyzed cross-coupling to attach acyl groups to heterocycles. For example:

  • Suzuki-Miyaura Coupling : A pyridazine boronic ester reacts with a propan-2-one-containing aryl halide.

  • Conditions : Pd(PPh₃)₄, K₂CO₃, in DMF/H₂O at 80°C.

ComponentRole
Pyridazine BoronateNucleophilic Coupling Partner
Aryl HalideElectrophilic Acyl Source
Pd(PPh₃)₄Catalyst
K₂CO₃Base

Industrial-Scale Production

For bulk synthesis, continuous flow reactors are prioritized to enhance safety and efficiency. Key steps include:

  • Mixing Zones : Precise reagent combining to minimize byproducts.

  • In-Line Purification : Scavenger resins remove catalysts and salts.

  • Crystallization : Gradient cooling isolates the product in >95% purity.

Critical Analysis of Methodologies

Nucleophilic Acylation vs. Cross-Coupling

  • Cost : Phenyl lithium is expensive, limiting large-scale use. Cross-coupling employs cheaper catalysts but requires pre-functionalized substrates.

  • Scalability : Continuous flow systems favor the acylation method due to shorter reaction times.

Environmental Impact

  • Waste Generation : Friedel-Crafts methods produce stoichiometric metal waste, whereas catalytic cross-coupling is greener .

Q & A

Q. How can isotopic labeling (e.g., 13C^{13}C-acetone) trace metabolic pathways in biological studies?

  • Methodological Answer : Synthesize 13C^{13}C-labeled this compound via 13C^{13}C-acetone condensation. Use LC-MS/MS to track labeled metabolites in hepatic microsome assays. Identify oxidation products (e.g., carboxylic acids) and glutathione adducts for toxicity profiling .

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